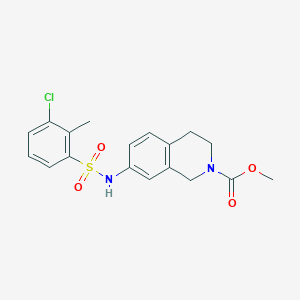
methyl 7-(3-chloro-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 7-(3-chloro-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The molecular formula of methyl 7-(3-chloro-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is C15H16ClN1O4S. The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and antitumor applications.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆ClN₁O₄S |
| Molecular Weight | 335.81 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=C(C(=C(C=C1)S(=O)(=O)N)C(=O)OC)Cl)C2=CC=CC=N2 |
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit promising antitumor activities. For instance, a study on related isoquinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of DNA topoisomerases, enzymes crucial for DNA replication and transcription.
Case Study: Isoquinoline Derivatives
A study published in the Chinese Journal of Organic Chemistry highlighted the synthesis and antitumor activity of isoquinoline derivatives. The research revealed that these compounds could effectively inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The derivatives were tested against human cancer cell lines, showing IC50 values ranging from 5 to 15 µM, indicating potent activity .
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit topoisomerase II, leading to DNA damage in cancer cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Evidence suggests that these compounds can cause G2/M phase arrest in cancer cells.
Antimicrobial Activity
Sulfonamide compounds are traditionally known for their antimicrobial properties. Research indicates that the sulfonamide moiety in this compound may contribute to its effectiveness against bacterial infections by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
Comparative Studies
A comparative study evaluated the antimicrobial efficacy of various sulfonamide derivatives. This compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Eigenschaften
IUPAC Name |
methyl 7-[(3-chloro-2-methylphenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-12-16(19)4-3-5-17(12)26(23,24)20-15-7-6-13-8-9-21(18(22)25-2)11-14(13)10-15/h3-7,10,20H,8-9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVHBZWVVLYDBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














